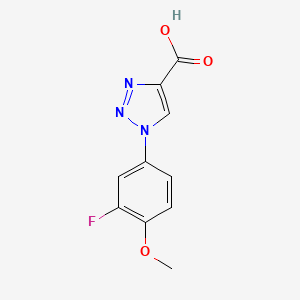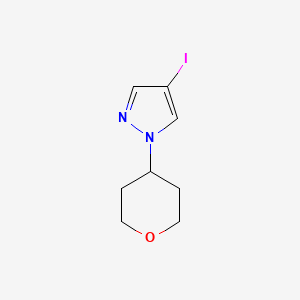
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with a unique structure that offers immense potential for various applications. This compound is known for its versatility in scientific research, particularly in the fields of drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with methanamine under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers use it to study biological pathways and interactions due to its unique structure.
Industry: The compound is used in material science for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
4,5,6,7-tetrahydro-1-benzothiophene: A precursor in the synthesis of the target compound.
4,5,6,7-tetrahydro-1-benzothiophen-4-amine: Another derivative with similar structural features.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Properties
CAS No. |
1050509-07-3 |
|---|---|
Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




